2-Hydroxy-N,N,N-trimethylethanaminium 2-Aminoethanesulfonate
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Overview
Description
2-Hydroxy-N,N,N-trimethylethanaminium 2-Aminoethanesulfonate is a chemical compound with the molecular formula C₇H₂₀N₂O₄S It is known for its unique structure, which includes a quaternary ammonium group and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N,N-trimethylethanaminium 2-Aminoethanesulfonate typically involves the reaction of trimethylamine with ethylene oxide to form 2-Hydroxy-N,N,N-trimethylethanaminium. This intermediate is then reacted with 2-Aminoethanesulfonic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N,N,N-trimethylethanaminium 2-Aminoethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted ammonium salts.
Scientific Research Applications
2-Hydroxy-N,N,N-trimethylethanaminium 2-Aminoethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in cellular processes and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N,N,N-trimethylethanaminium 2-Aminoethanesulfonate involves its interaction with molecular targets through ionic and hydrogen bonding. The quaternary ammonium group can interact with negatively charged sites, while the sulfonate group can form hydrogen bonds with various functional groups. These interactions can influence biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N,N,N-trimethylethanaminium 2-[4-(4-chlorobenzoyl)phenoxy]-2-(2H)methyl(2H)propanoate
- 2-Hydroxy-N,N,N-trimethylethanaminium nitrate
Uniqueness
2-Hydroxy-N,N,N-trimethylethanaminium 2-Aminoethanesulfonate is unique due to its combination of a quaternary ammonium group and a sulfonate group, which imparts distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications compared to similar compounds .
Properties
Molecular Formula |
C7H20N2O4S |
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Molecular Weight |
228.31 g/mol |
IUPAC Name |
2-aminoethanesulfonate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C5H14NO.C2H7NO3S/c1-6(2,3)4-5-7;3-1-2-7(4,5)6/h7H,4-5H2,1-3H3;1-3H2,(H,4,5,6)/q+1;/p-1 |
InChI Key |
LOZAINMSVOPGMO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCO.C(CS(=O)(=O)[O-])N |
Origin of Product |
United States |
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